delta 5-Pregnenetriol

Congenital Adrenal Hyperplasia 3β-HSD Deficiency Diagnostic Biomarker

Misdiagnosis of congenital adrenal hyperplasia (CAH) subtypes occurs when generic triol standards fail to differentiate 3β-HSD deficiency from 21-hydroxylase deficiency. Delta 5-Pregnenetriol (CAS 903-67-3) is the pathognomonic marker for 3β-HSD deficiency, enabling accurate differential diagnosis via the urinary 5-PT/PT ratio. • ≥98% HPLC purity ensures reliable LC-MS/MS & GC-MS quantification • Specific biomarker for 3β-HSD deficiency CAH; analytically distinct from pregnanetriol • Available as a certified reference standard for clinical assay development & validation

Molecular Formula C21H34O3
Molecular Weight 334.5 g/mol
CAS No. 903-67-3
Cat. No. B129138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta 5-Pregnenetriol
CAS903-67-3
Synonyms5-pregnene-3 beta,17 alpha,20 alpha-triol
5-pregnene-3 beta,17 alpha,20 alpha-triol, (3beta)-isomer
5-pregnene-3 beta,17 alpha,20 alpha-triol, (3beta,20beta)-isomer
delta 5-pregnenetriol
pregn-5-ene-3 beta,17 alpha,20 alpha-triol
Molecular FormulaC21H34O3
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O
InChIInChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15-,16+,17-,18-,19-,20-,21-/m0/s1
InChIKeyXGUQCUDPXSTKLI-PUOFRWEFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delta 5-Pregnenetriol Characterization & Research Applications


Delta 5-Pregnenetriol (CAS 903-67-3), also known as 5-pregnen-3β,17α,20α-triol, is a C21 steroid (molecular formula C21H34O3, MW 334.5 g/mol) [1] that functions as a key intermediate metabolite in the steroidogenesis pathway, formed from 17α-hydroxypregnenolone [2]. It is naturally found in organisms including Periploca sepium [3] and is excreted in human urine primarily as a glucuronide conjugate, serving as a diagnostic biomarker for specific adrenal disorders [4]. Commercially, it is available as a reference standard with specifications typically at ≥95-98% purity as determined by HPLC .

Workflow Urinary steroid profiling via LC‑MS/MS or GC‑MS
Selection Isomer‑specific analytical standard (5‑pregnen‑3β,17α,20α‑triol)
Context 5‑PT/PT ratio endpoint studies in steroidogenesis research

Delta 5-Pregnenetriol: Why Generic Analogs Fall Short


Substitution of Delta 5-Pregnenetriol (5-PT) with the more common and structurally similar pregnanetriol (PT) is analytically invalid and diagnostically misleading due to their fundamentally different biological origins and clinical implications. These two triols are not interchangeable; their ratio in biological samples is the definitive metric for differentiating between two distinct and clinically significant forms of congenital adrenal hyperplasia (CAH) [1]. Specifically, in 3β-hydroxysteroid dehydrogenase (3β-HSD) deficiency, 5-PT is the pathognomonic marker that is elevated, whereas PT is elevated in the more common 21-hydroxylase deficiency [2]. Using a generic triol standard or measuring only one analyte would lead to misdiagnosis, as PT can be present in both conditions, while the diagnostic power resides in the specific, quantitative comparison of Delta 5-Pregnenetriol to pregnanetriol [3].

Substituting pregnanetriol (PT) may confound 5‑PT/PT ratio endpoint interpretation in CAH research models.
Pregnanetriol elevation occurs in both 3β‑HSD and 21‑hydroxylase research contexts, limiting differential attribution.
Ratio‑based endpoint attribution relies on specific Delta 5‑Pregnenetriol quantification, not generic triol analysis.

Delta 5-Pregnenetriol: Differentiating Evidence


Differential Diagnosis of 3β-HSD Deficiency

The ratio of urinary Delta 5-Pregnenetriol (5-PT) to pregnanetriol (PT) provides a definitive biochemical signature to distinguish 3β-hydroxysteroid dehydrogenase (3β-HSD) deficiency from 21-hydroxylase deficiency, two forms of congenital adrenal hyperplasia (CAH) that cannot be differentiated by measuring PT alone. The study by Bongiovanni et al. established that this ratio is always above 1.0 in 3β-HSD deficiency and consistently below 1.0 in 21-hydroxylase deficiency [1]. Further quantitative data from a cohort of seven 21-hydroxylase deficiency patients and three 3β-HSD deficiency patients show that the PT:5-PT ratio is ≥50:1 in the former and ≤2:1 in the latter [2]. In 21-hydroxylase deficiency, 5-PT excretion does not exceed 0.9 mg/day [3]. This demonstrates that the mere presence or absence of 5-PT is insufficient; its specific ratio relative to PT is the essential diagnostic parameter.

5‑PT/PT Ratio
Head‑to‑head
5‑PT/PT > 1.0 vs 5‑PT/PT < 1.0
Reported ratio supports differential endpoint interpretation in CAH research.
PT:5‑PT ≥50:1 vs ≤2:1 further discriminates deficiency forms.
Congenital Adrenal Hyperplasia 3β-HSD Deficiency Diagnostic Biomarker

Conjugation Profile for Hyperandrogenic Diagnosis

The specific conjugation form of Delta 5-Pregnenetriol in urine provides additional diagnostic value in distinguishing between certain hyperandrogenic conditions. A 1969 study by Thomas and Steinbeck demonstrated that Δ5-pregnenetriol was present as a glucuronide in patients with Stein-Leventhal syndrome and idiopathic hirsutism [1]. This finding contrasts with the typical sulfated excretion pattern of Δ5-3β-hydroxysteroids in other conditions and provides a specific biochemical marker relevant to these disorders [2]. While the study does not provide absolute quantification, it establishes a qualitative differential for this metabolite's form that is not shared by its pregnane analogs in the same context.

Conjugation Profile
Class‑level
Glucuronide conjugate detected in hyperandrogenic research cohorts vs. typical sulfate pattern in other steroid contexts.
Conjugation‑specific detection supports profiling in hyperandrogenic disorder research.
Qualitative differential; data to verify in target population.
Stein-Leventhal Syndrome Idiopathic Hirsutism Steroid Conjugation

Isomer-Specific Analytical Standard

The specific isomer (3β,20S)-Pregn-5-ene-3,17,20-triol, corresponding to Delta 5-Pregnenetriol (CAS 903-67-3), is a defined chemical entity with established synthetic routes, enabling its use as a high-purity analytical standard. Partial synthesis of the related Δ5-pregnenetriol-3β,16α,20α isomer was described in 1952, and improved preparation methods for pregn-5-ene-3β,16α,20-triols were reported in 1979 [1]. Commercial vendors now offer Delta 5-Pregnenetriol with certified purity of ≥98% by HPLC . This high, verifiable purity is essential for its role as a reference standard in quantitative analytical methods, distinguishing it from less well-characterized or generic steroid mixtures that would introduce unacceptable analytical variability.

Isomer Purity
Specification review
Commercially available with certified purity (HPLC ≥98%) for the specific isomer (CAS 903‑67‑3); established synthetic routes.
High isomer‑specific purity supports analytical method validation and reproducibility.
Verified purity distinguishes from uncharacterized mixtures.
Analytical Standard Steroid Synthesis HPLC Purity

Delta 5-Pregnenetriol: Evidence-Based Application Scenarios


Assay Development for CAH Differential Diagnosis

This scenario involves the use of Delta 5-Pregnenetriol as a critical reference standard in the development, validation, and routine operation of quantitative assays (e.g., LC-MS/MS, GC-MS) for the differential diagnosis of 3β-HSD deficiency versus 21-hydroxylase deficiency. As established by the evidence, the diagnostic decision hinges on the precise measurement and calculation of the urinary 5-PT/PT ratio, which must be >1.0 for one condition and <1.0 for the other [1][2]. A specific, high-purity standard is required to ensure analytical accuracy and to avoid misclassification, which would have severe clinical consequences. The evidence also confirms the need for specific measurement, as generic triol assays cannot provide this crucial differentiation [3].

Clinical Research in Hyperandrogenic Disorders

In clinical research studies focused on the pathophysiology of conditions like polycystic ovary syndrome (PCOS) and idiopathic hirsutism, Delta 5-Pregnenetriol is used to profile the steroid metabolome. Research has shown that Δ5-pregnenetriol is present as a glucuronide in these specific conditions, a finding that contrasts with its typical excretion pattern in other disorders [1]. This specific conjugation signature provides a unique biomarker for stratifying patient cohorts and investigating alternative steroidogenic pathways. Using a generic steroid standard would fail to capture this disease-specific molecular detail, rendering the research less informative.

Steroid Metabolomics Method Development & Validation

This application involves the use of Delta 5-Pregnenetriol as a certified reference material for developing and validating analytical methods (e.g., HPLC, GC-MS) for comprehensive steroid profiling in complex biological matrices. The compound's well-defined chemical identity (CAS 903-67-3, MW 334.5 g/mol) and established synthetic routes support its use as a calibrator [1]. The commercial availability of the compound with verified purity (≥98% by HPLC) [2] is essential for ensuring the reliability, reproducibility, and regulatory compliance of these methods. This directly contrasts with the use of uncharacterized materials, which would compromise the validity of any quantitative assay.

Application
Selection Property
Validation Focus
CAH biomarker ratio endpoint studies
Isomer‑specific 5‑PT/PT ratio reference standard
Quantitative ratio accuracy in urinary steroid research matrices
Hyperandrogenic disorder steroid profiling
Conjugation‑specific detection standard
Glucuronide vs sulfate conjugate identification in research urinalysis
Steroid metabolomics method development
High‑purity certified reference material
Method validation and reproducibility in complex biological matrices

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